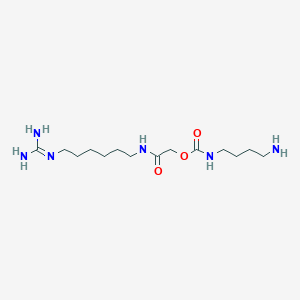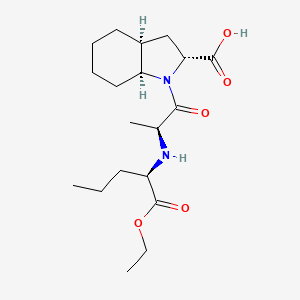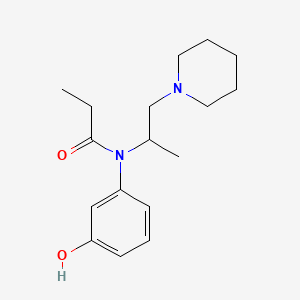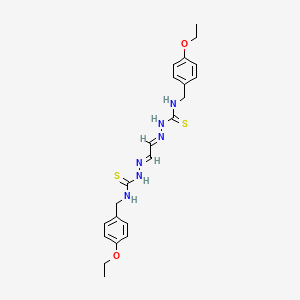
2,2'-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) is an organic compound known for its unique chemical structure and properties. It is commonly used in various fields such as chemistry, biology, and industry due to its versatile applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) typically involves the reaction of ethanedione with thiosemicarbazide derivatives. The reaction is usually carried out under acidic conditions with appropriate solvents and reaction times to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, light-sensitive materials, and fluorescent dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Glyoxal bis(thiosemicarbazone): Similar in structure but with different substituents.
1,2-Ethanedione bisthiosemicarbazone: Another related compound with distinct properties.
Uniqueness
2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) stands out due to its unique ethoxyphenyl groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and interactions.
Propiedades
Número CAS |
124041-19-6 |
|---|---|
Fórmula molecular |
C22H28N6O2S2 |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
1-[(4-ethoxyphenyl)methyl]-3-[(E)-[(2E)-2-[(4-ethoxyphenyl)methylcarbamothioylhydrazinylidene]ethylidene]amino]thiourea |
InChI |
InChI=1S/C22H28N6O2S2/c1-3-29-19-9-5-17(6-10-19)15-23-21(31)27-25-13-14-26-28-22(32)24-16-18-7-11-20(12-8-18)30-4-2/h5-14H,3-4,15-16H2,1-2H3,(H2,23,27,31)(H2,24,28,32)/b25-13+,26-14+ |
Clave InChI |
PRQBGLNZPMORLK-BKHCZYBLSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CNC(=S)N/N=C/C=N/NC(=S)NCC2=CC=C(C=C2)OCC |
SMILES canónico |
CCOC1=CC=C(C=C1)CNC(=S)NN=CC=NNC(=S)NCC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


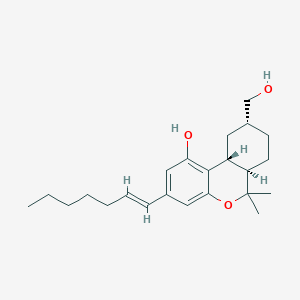
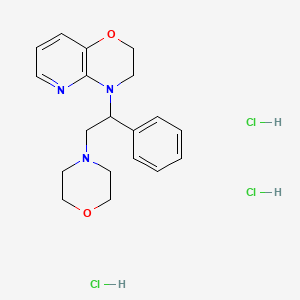

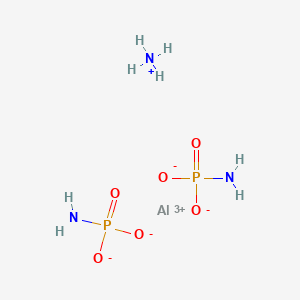





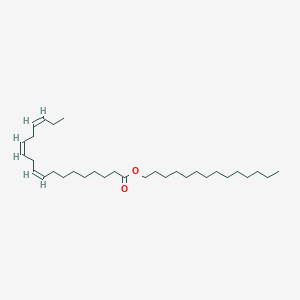
![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)
